Cas no 22099-23-6 (Dibenzothiophene-2-carboxaldehyde)
Dibenzothiophene-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Dibenzo[b,d]thiophene-2-carbaldehyde
- Dibenzothiophene-2-carboxaldehyde
- dibenzothiophene-2-carbaldehyde
- 2-Dibenzothiophenecarboxaldehyde
- 2-formyl-dibenzothiophene
- Dibenzothiophen-2-carboxaldehyd
- Dibenzothiophen-2-yl-1-methanone
- dibenzothiophene-2-aldehyde
- 2-Dibenzothiophene carboxaldehyde
- QFGXAEFJJINHAI-UHFFFAOYSA-N
- dibenzo[b,d]thiophene-2-carboxaldehyde
- AX8283817
- D4777
- SY056474
- T70583
- 22099-23-6
- DA-26295
- 8-thiatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbaldehyde
- SCHEMBL6860177
- 8-thiatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbaldehyde
- AS-62720
- InChI=1/C13H8OS/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8
- XAA09923
- CS-0168446
- SB66539
- 8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbaldehyde
- EN300-705910
- MFCD02251670
- Z1509539328
- AKOS003618272
- DTXSID40348892
-
- MDL: MFCD02251670
- Inchi: 1S/C13H8OS/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H
- InChI Key: QFGXAEFJJINHAI-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C2C=C(C=O)C=CC1=2
Computed Properties
- Exact Mass: 212.03000
- Monoisotopic Mass: 212.02958605g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 45.3
Experimental Properties
- Density: 1.336±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 105.0 to 109.0 deg-C
- Solubility: Insuluble (3.8E-3 g/L) (25 ºC),
- PSA: 45.31000
- LogP: 3.86700
Dibenzothiophene-2-carboxaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Dibenzothiophene-2-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D866565-5g |
Dibenzothiophene-2-carboxaldehyde |
22099-23-6 | ≥98% | 5g |
2,300.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X69885-1g |
Dibenzo[b,d]thiophene-2-carbaldehyde |
22099-23-6 | ≥98% | 1g |
¥458.0 | 2023-09-05 | |
| TRC | D417383-50mg |
Dibenzothiophene-2-carboxaldehyde |
22099-23-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D417383-100mg |
Dibenzothiophene-2-carboxaldehyde |
22099-23-6 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D417383-500mg |
Dibenzothiophene-2-carboxaldehyde |
22099-23-6 | 500mg |
$ 185.00 | 2022-06-05 | ||
| Alichem | A169003532-10g |
Dibenzo[b,d]thiophene-2-carbaldehyde |
22099-23-6 | 95% | 10g |
$509.30 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4777-1G |
Dibenzothiophene-2-carboxaldehyde |
22099-23-6 | >98.0%(GC) | 1g |
¥1045.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4777-5G |
Dibenzothiophene-2-carboxaldehyde |
22099-23-6 | >98.0%(GC) | 5g |
¥4890.00 | 2024-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DN293-1g |
Dibenzothiophene-2-carboxaldehyde |
22099-23-6 | 98.0%(GC) | 1g |
¥806.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DN293-200mg |
Dibenzothiophene-2-carboxaldehyde |
22099-23-6 | 98.0%(GC) | 200mg |
¥248.0 | 2022-05-30 |
Dibenzothiophene-2-carboxaldehyde Suppliers
Dibenzothiophene-2-carboxaldehyde Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Dibenzothiophene-2-carboxaldehyde
Comprehensive Overview of Dibenzothiophene-2-carboxaldehyde (CAS No. 22099-23-6): Properties, Applications, and Research Insights
Dibenzothiophene-2-carboxaldehyde (CAS No. 22099-23-6) is a specialized organic compound belonging to the class of heterocyclic aldehydes. Its molecular structure combines a dibenzothiophene core with a formyl functional group, making it a valuable intermediate in synthetic chemistry and material science. This compound has garnered significant attention due to its unique electronic properties, which are pivotal in designing organic semiconductors, fluorescent probes, and pharmaceutical precursors.
Recent studies highlight the growing demand for Dibenzothiophene-2-carboxaldehyde in green chemistry applications, particularly in the development of sustainable materials. Researchers are exploring its role in catalysis and photovoltaic cells, aligning with global trends toward renewable energy solutions. The compound’s aromatic stability and electron-rich framework make it an ideal candidate for optoelectronic devices, a topic frequently searched in academic and industrial forums.
From a synthetic perspective, Dibenzothiophene-2-carboxaldehyde is often synthesized via Vilsmeier-Haack formylation of dibenzothiophene, a method widely discussed in organic synthesis tutorials. Its purity and yield are critical for downstream applications, prompting advancements in chromatographic purification techniques. Analytical methods such as HPLC and NMR spectroscopy are routinely employed to characterize this compound, addressing common queries about quality control in fine chemical production.
In the pharmaceutical sector, derivatives of Dibenzothiophene-2-carboxaldehyde are investigated for their bioactive potential, including antimicrobial and anti-inflammatory properties. This aligns with rising public interest in drug discovery and medicinal chemistry, as evidenced by search engine trends. The compound’s structural versatility allows for modifications that enhance drug-likeness, a key focus in modern pharmacophore design.
Environmental considerations are also paramount. Dibenzothiophene-2-carboxaldehyde is studied for its biodegradability and low toxicity profile, addressing concerns about chemical sustainability. Regulatory compliance with REACH and OECD guidelines further underscores its suitability for industrial use, a topic frequently queried by compliance officers and environmental scientists.
In summary, Dibenzothiophene-2-carboxaldehyde (CAS No. 22099-23-6) exemplifies the intersection of fundamental research and applied science. Its multifaceted applications—from advanced materials to life sciences—reflect its relevance in addressing contemporary challenges. As innovation accelerates, this compound will likely remain a cornerstone in cutting-edge chemistry.
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